4-Nitro-N-2-pyridinylbenzenesulfonamide
Description
4-Nitro-N-2-pyridinylbenzenesulfonamide is a benzenesulfonamide derivative featuring a nitro group at the para position of the benzene ring and a 2-pyridinyl substituent bonded to the sulfonamide nitrogen. This compound belongs to a broader class of sulfonamides, which are characterized by their sulfonyl group linked to an amine.
Properties
CAS No. |
1028-11-1 |
|---|---|
Molecular Formula |
C11H9N3O4S |
Molecular Weight |
279.27 g/mol |
IUPAC Name |
N-nitro-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C11H9N3O4S/c15-14(16)13(11-8-4-5-9-12-11)19(17,18)10-6-2-1-3-7-10/h1-9H |
InChI Key |
IGIJCSLARMNSOO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(C2=CC=CC=N2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(C2=CC=CC=N2)[N+](=O)[O-] |
Other CAS No. |
1028-11-1 |
Synonyms |
4-NITRO-N-2-PYRIDINYL-BENZENESULPHONAMIDE |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The pharmacological and chemical properties of benzenesulfonamides are highly dependent on substituent positions and electronic effects. Below is a comparison of key analogs:
Key Observations :
- Nitro Position : Para-nitro derivatives (e.g., 4-nitro analogs) exhibit stronger electron-withdrawing effects, which may stabilize the sulfonamide group against hydrolysis compared to ortho-nitro isomers .
- Pyridinyl vs. Pyridinium : The neutral pyridinyl group in the target compound likely offers better membrane permeability than charged pyridinium derivatives, which may favor ionic interactions in aqueous environments .
- Amino vs. Nitro: 4-Amino analogs (e.g., 4-amino-N-2-pyridinylbenzenesulfonamide) demonstrate higher reactivity in nucleophilic substitution reactions due to the electron-donating amino group, whereas nitro derivatives are more electrophilic .
Physicochemical Properties
- Solubility : Charged derivatives (e.g., pyridinium salts) exhibit higher aqueous solubility, whereas neutral pyridinyl derivatives may require organic solvents .
- Thermal Stability : Nitro groups enhance thermal stability, as seen in crystalline 4-nitrobenzenesulfonamides with high melting points (>200°C) .
Preparation Methods
Synthesis of 4-Nitrobenzenesulfonyl Chloride
The preparation of 4-nitrobenzenesulfonyl chloride serves as a critical precursor for subsequent sulfonamide formation. A patented method (CN101570501B) outlines a two-step industrial process:
-
Disulfide Formation : Sodium sulfide (Na₂S) and sulfur are refluxed in methanol to form sodium disulfide (Na₂S₂), which reacts with 4-nitrochlorobenzene at 70–75°C. This yields disulfide intermediates with a purity of 80% and a yield of 97–98%.
-
Chlorination and Sulfonation : The disulfide is treated with chlorine gas in dichloroethane, followed by reaction with thionyl chloride (SOCl₂) in dimethylformamide (DMF). This step produces 4-nitrobenzenesulfonyl chloride with a yield of 91.6% and a purity of 99.4%.
Ullmann-Type Coupling of Halopyridines and Sulfonamides
Reaction Mechanism and Optimization
The Ullmann coupling, a copper-catalyzed aryl amination, offers an alternative route. ScienceDirect reports the condensation of 2-chloro-5-nitropyridine with benzenesulfonamide under Ullmann conditions:
-
Catalyst : Copper powder or Cu(I) salts
-
Solvent : Hydrochloric acid/ethanol mixture
-
Temperature : Reflux (≈100°C)
-
Yield : 60–75% for analogous N-(5-nitro-2-pyridyl)sulfonamides.
For 4-nitro-N-2-pyridinylbenzenesulfonamide, this method would involve substituting benzenesulfonamide with 4-nitrobenzenesulfonamide. Reaction times vary from 1–30 hours depending on the sulfonamide’s electronic properties.
Challenges and Modifications
-
Side Reactions : Prolonged heating may lead to nitro group reduction or sulfonamide decomposition.
-
Improved Catalysts : Modern variants employ ligand-accelerated Cu catalysts (e.g., phenanthroline) to reduce temperatures to 80–90°C and improve yields to >80%.
Comparative Analysis of Synthetic Routes
Industrial-Scale Production Considerations
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